REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:11]=[CH:10]C(C(O)=O)=[CH:5][CH:4]=1.C([O:15][C:16](=[O:18])[CH3:17])(=O)C.[C:19]([O-])(=[O:21])[CH3:20]>N1C=CC=CC=1>[C:19]([N:2]([C:3]1[CH:4]=[CH:5][C:17]([C:16]([OH:15])=[O:18])=[CH:10][CH:11]=1)[CH3:1])(=[O:21])[CH3:20]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature until TLC indicatedcomplete reaction (~22 hours)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic phase was washed (3×, 10% HCl; 1×, water; 1×, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N(C)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |